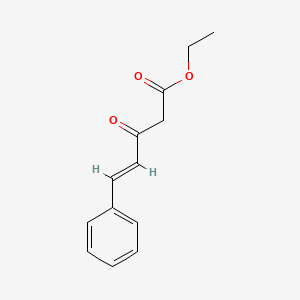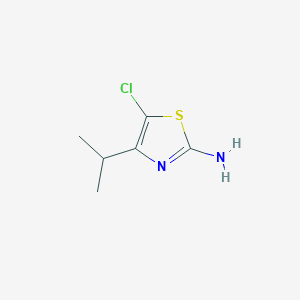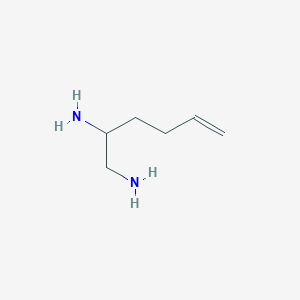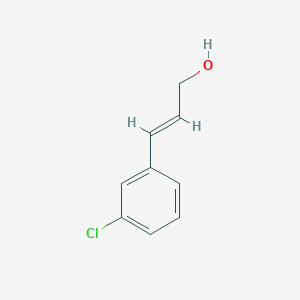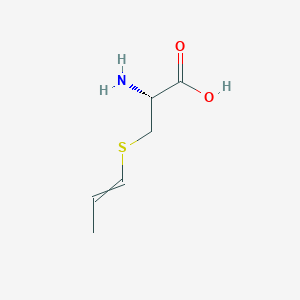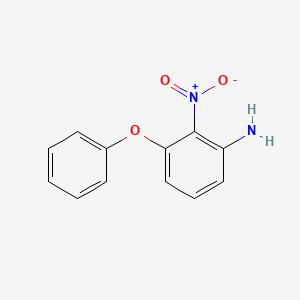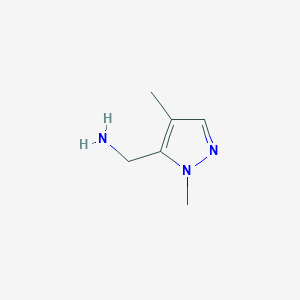
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine, commonly known as DM-PMA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mecanismo De Acción
DM-PMA exerts its effects by modulating the activity of various receptors and enzymes in the body. It has been shown to act as an agonist of the cannabinoid receptor CB2, which is involved in the regulation of inflammation and pain. DM-PMA has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase, which is involved in the regulation of endocannabinoid signaling. This mechanism of action may contribute to the anti-inflammatory and analgesic properties of DM-PMA.
Biochemical and Physiological Effects:
DM-PMA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DM-PMA has also been shown to protect against neuronal damage in animal models of Parkinson's disease and multiple sclerosis. In addition, DM-PMA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-PMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. DM-PMA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DM-PMA has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its therapeutic potential. In addition, DM-PMA has not been extensively studied in human clinical trials, which makes it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DM-PMA. One area of research is the development of new synthesis methods that can produce DM-PMA in higher yields and with greater purity. Another area of research is the investigation of the potential therapeutic applications of DM-PMA in human clinical trials. This research could provide important insights into the safety and efficacy of DM-PMA in humans. Finally, future research could focus on the development of new derivatives of DM-PMA with improved pharmacological properties. These derivatives could have greater therapeutic potential and could be used to treat a variety of diseases and conditions.
Aplicaciones Científicas De Investigación
DM-PMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. DM-PMA has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, DM-PMA has been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-8-9(2)6(5)3-7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSNOVQJNRMPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)

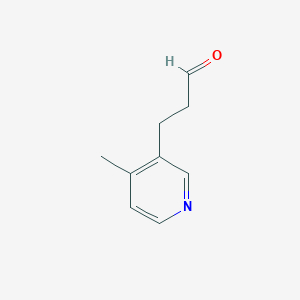
![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)
